



Application Notes & Protocols: Methods for Assessing Envonalkib Blood-Brain Barrier Penetration

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Compound of Interest		
Compound Name:	Envonalkib	
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Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier poses a significant challenge for the development of drugs targeting CNS diseases, as many therapeutic agents fail to reach effective concentrations in the brain.[2][3] **Envonalkib** is a novel anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in treating ALK-positive non-small cell lung cancer (NSCLC), including patients with CNS metastases.[4][5] Its clinical success underscores its ability to effectively penetrate the BBB.[4]

These application notes provide a comprehensive overview of the methodologies used to assess the BBB penetration of therapeutic candidates like **Envonalkib**. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of CNS-active compounds. The methods cover in silico prediction, in vitro modeling, and in vivo assessment.[6][7]

Physicochemical Properties and In Silico Prediction

Early-stage assessment of BBB penetration often begins with in silico modeling, which predicts a compound's permeability based on its physicochemical properties.[6][8] Key parameters that



govern passive diffusion across the BBB include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bonding capacity.[2][9]

Table 1: Ideal Physicochemical Properties for CNS Drug Candidates

Parameter	Ideal Range	Rationale
Lipophilicity (logP)	1.5 - 4.0	Balances solubility in aqueous blood and lipid cell membranes for effective partitioning.[9]
Topological Polar Surface Area (TPSA)	< 60-90 Ų	Lower TPSA is associated with better cell membrane penetration. Molecules with TPSA > 140 Å ² tend to be poor at penetrating membranes.[2]
Molecular Weight (MW)	< 400-500 Da	Smaller molecules are more likely to diffuse across the tight junctions of the BBB.[1]
Hydrogen Bond Donors (HBD)	≤ 3	A lower number of hydrogen bond donors reduces polarity and improves membrane permeability.[8]

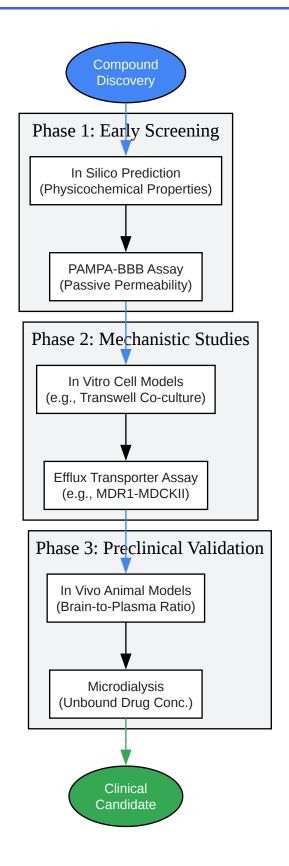
| Hydrogen Bond Acceptors (HBA)| \leq 7 | A lower number of hydrogen bond acceptors is generally favorable for BBB penetration.[8] |

In Vitro Assessment Methods

In vitro models are essential tools for screening compounds and investigating specific transport mechanisms at the BBB.[6] These models range from simple artificial membranes to complex co-cultures of human cells.

Workflow for BBB Penetration Assessment





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Caption: General workflow for assessing the blood-brain barrier penetration of a drug candidate.

Table 2: Overview of Common In Vitro BBB Models

Model Type	Description	Key Readouts	Advantages	Limitations
PAMPA-BBB	A non-cell-based assay using a lipid-infused artificial membrane to predict passive diffusion.[10]	Permeability coefficient (Pe)	High- throughput, cost-effective, excellent for early screening of passive transport.[11]	Lacks active transporters and cellular complexity.[2]
Endothelial Monoculture	A monolayer of primary or immortalized brain endothelial cells (e.g., hCMEC/D3) on a Transwell insert. [1][12]	Apparent permeability (Papp), TEER	Simple, reproducible, allows for transport studies.	Often has lower TEER and lacks influence from other CNS cells. [13]
Co-culture Models	Endothelial cells are co-cultured with astrocytes and/or pericytes, which induce BBB properties. [12][13]	Papp, TEER, Efflux Ratio (ER)	More physiologically relevant, higher TEER values, better mimics in vivo conditions. [13]	More complex to set up and maintain.

| Microfluidic (BBB-on-a-chip) | 3D models that incorporate physiological shear stress by flowing media across the cell layers.[1] | Papp, TEER, cell morphology | Closely mimics the in



vivo microenvironment, allows for real-time imaging.[14] | Technically demanding, lower throughput. |

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines a method to assess the passive permeability of a compound like **Envonalkib**.[11]

Materials:

- 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 μm PVDF)
- 96-well acceptor plates
- Porcine brain lipid (PBL) or synthetic lipid mixture
- Dodecane
- Phosphate-buffered saline (PBS), pH 7.4
- Test compound (**Envonalkib**) and control compounds (high and low permeability)
- Plate shaker, UV/Vis or LC-MS/MS plate reader

Procedure:

- Prepare Lipid Solution: Dissolve the lipid mixture in dodecane.
- Coat Filter Plate: Carefully add 5 μL of the lipid-dodecane solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 30 minutes.
- Prepare Donor Solution: Dissolve the test compound (Envonalkib) and controls in PBS (pH 7.4) to a final concentration of 100-200 μM.
- Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 μL of PBS.



- Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, creating the donor (top) and acceptor (bottom) compartments. Add 150 μL of the donor solution to each well of the filter plate.
- Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours on a plate shaker (gentle agitation).
- Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
- Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the surface area and well volume.

Protocol 2: In Vitro BBB Permeability using a Transwell Co-culture Model

This protocol describes a permeability assay using a co-culture of brain endothelial cells and astrocytes, which provides a more physiologically relevant model.[13]

Materials:

- Transwell inserts (e.g., 24-well, 0.4 μm pore size)
- Primary or immortalized human brain microvascular endothelial cells (hBMECs)
- Primary rat or human astrocytes
- Appropriate cell culture media and supplements
- Transendothelial Electrical Resistance (TEER) measurement system (e.g., EVOM2)
- Test compound (Envonalkib), Lucifer Yellow (paracellular marker), and control compounds
- LC-MS/MS for quantification

Procedure:

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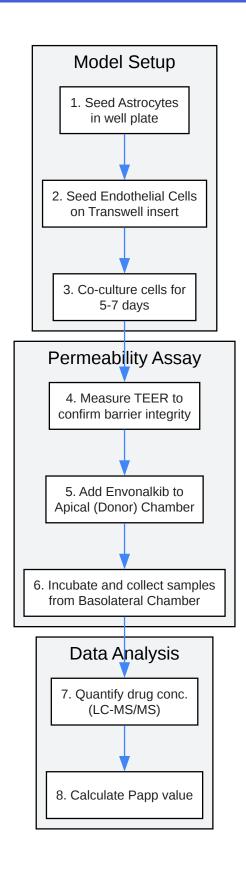




- Astrocyte Seeding: Plate astrocytes on the bottom of the 24-well plate. Culture until they reach confluence.
- Endothelial Cell Seeding: Once astrocytes are confluent, seed the hBMECs onto the apical side of the collagen-coated Transwell inserts.
- Co-culture: Place the inserts containing hBMECs into the wells with the astrocytes. Culture for 5-7 days to allow the formation of a tight monolayer.
- Barrier Integrity Measurement: Monitor the formation of the BBB by measuring the TEER daily. The model is ready for use when TEER values are high and stable (e.g., >200 Ω·cm²).
 [13]
- Permeability Assay: a. Replace the medium in both apical (donor) and basolateral (acceptor) compartments with fresh, pre-warmed assay buffer. b. Add **Envonalkib** and Lucifer Yellow to the apical chamber. c. At specified time points (e.g., 15, 30, 60, 120 minutes), collect a sample from the basolateral chamber, replacing the volume with fresh buffer. d. To determine the efflux ratio, perform the experiment in reverse (basolateral to apical).
- Sample Analysis: Quantify the concentration of Envonalkib in the collected samples using LC-MS/MS. Measure Lucifer Yellow fluorescence to confirm barrier integrity during the experiment.
- Calculate Permeability: The apparent permeability coefficient (Papp) is calculated: Papp
 (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the acceptor
 chamber, A is the surface area of the membrane, and C0 is the initial concentration in the
 donor chamber.

In Vitro Transwell Assay Workflow





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Caption: Step-by-step workflow for the in vitro Transwell co-culture BBB permeability assay.



In Vivo Assessment Methods

In vivo studies in animal models are the definitive step for confirming BBB penetration and determining the extent of brain exposure.[7]

Table 3: Common In Vivo BBB Assessment Methods

Method	Description	Key Readouts	Advantages	Limitations
Brain-to-Plasma Ratio (Kp)	Measures the total concentration of a drug in the brain homogenate versus the plasma at a specific time point or steady state.[11]	Kp = C_brain / C_plasma	Straightforwar d, provides a good overall measure of brain exposure.	Does not distinguish between bound and unbound drug.
Unbound Brain- to-Plasma Ratio (Kp,uu)	Measures the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[10]	Kp,uu = C_u,brain / C_u,plasma	The most accurate predictor of target engagement in the CNS, as only the unbound drug is active. [10]	Technically challenging to measure unbound concentrations.

| Brain Microdialysis | A probe is inserted into a specific brain region to sample the interstitial fluid, allowing for direct measurement of unbound drug concentrations over time.[6] | C_u,brain vs. time profile | Provides dynamic information on unbound drug levels in the brain.[7] | Invasive, technically complex, requires specialized equipment. |



Protocol 3: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents

This protocol provides a method for determining the Kp of **Envonalkib** in mice or rats.

Materials:

- Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
- Envonalkib formulation for intravenous (IV) or oral (PO) administration
- Anesthesia (e.g., isoflurane)
- Blood collection supplies (e.g., heparinized tubes)
- Brain harvesting tools, homogenizer
- LC-MS/MS for bioanalysis

Procedure:

- Dosing: Administer Envonalkib to a cohort of animals via the desired route (e.g., IV tail vein injection or oral gavage).
- Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours post-dose), anesthetize a subset of animals (n=3-4 per time point).
- Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma and store at -80°C.
- Brain Collection: Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
- Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of buffer (e.g., 4 volumes of PBS). Store the homogenate at -80°C.
- Sample Analysis: a. Extract Envonalkib from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile). b. Quantify the



concentration of Envonalkib in all samples using a validated LC-MS/MS method.

Calculate Kp: The brain-to-plasma ratio (Kp) is calculated for each time point: Kp =
 Concentration in Brain Homogenate (ng/g) / Concentration in Plasma (ng/mL) (Assuming a
 brain tissue density of ~1 g/mL)

Envonalkib Clinical Data on CNS Penetration

The clinical efficacy of **Envonalkib** in patients with ALK-positive NSCLC and brain metastases provides the ultimate validation of its BBB penetration. A phase III trial directly compared **Envonalkib** to Crizotinib, a first-generation ALK inhibitor with known limited intracranial activity. [4]

Table 4: Summary of Envonalkib CNS Efficacy vs. Crizotinib

Efficacy Endpoint	Envonalkib	Crizotinib	Source
CNS Objective Response Rate (CNS-ORR)(in patients with baseline brain lesions)	78.95%	23.81%	[4][5][15]
Median Progression- Free Survival (PFS) (overall population)	24.87 months	11.60 months	[4][5][16]
Incidence of New Brain Metastases(in patients without baseline brain lesions)	2.15%	11.70%	[16]

| Median Intracranial PFS(from Phase I study) | 15.9 months | N/A |[16] |

These data clearly demonstrate **Envonalkib**'s superior ability to cross the blood-brain barrier and exert a powerful therapeutic effect on both existing and potential future CNS lesions.[4]



The high CNS-ORR and the significant reduction in the development of new brain metastases highlight the profound clinical benefit derived from its efficient CNS penetration.[4][16]

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